molecular formula C15H13Cl2N3O2 B2983525 (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034394-24-4

(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2983525
CAS No.: 2034394-24-4
M. Wt: 338.19
InChI Key: UCIDVCDCKZSJKS-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound featuring a chlorinated phenyl group, a pyrimidinyl ether, and a pyrrolidinyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Ether Formation: The pyrimidinyl ether linkage is formed via nucleophilic substitution reactions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Ketone Formation: The final step involves the formation of the ketone group, typically through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the ketone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for the development of pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the pyrimidinyl ether and pyrrolidinyl ketone moieties suggests possible activity against various biological targets, including enzymes and receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorinated aromatic rings and the pyrrolidinyl ketone moiety could facilitate binding to hydrophobic pockets in proteins, while the pyrimidinyl ether linkage might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone: Similar structure but with a piperidine ring instead of pyrrolidine.

    (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)morpholin-1-yl)methanone: Contains a morpholine ring.

    (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)azetidin-1-yl)methanone: Features an azetidine ring.

Uniqueness

The uniqueness of (2-Chlorophenyl)(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorinated aromatic rings and a pyrrolidinyl ketone moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-chlorophenyl)-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-10-7-18-15(19-8-10)22-11-5-6-20(9-11)14(21)12-3-1-2-4-13(12)17/h1-4,7-8,11H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDVCDCKZSJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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